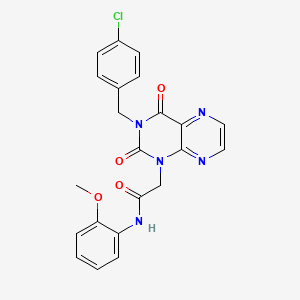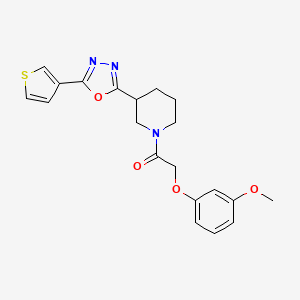![molecular formula C13H21N3O2 B2776297 3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid CAS No. 1975118-96-7](/img/structure/B2776297.png)
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[Cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CMPD101 and is a pyrazole-based inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine protein kinase that is involved in a variety of cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic potential in a number of disease states, including Alzheimer's disease, bipolar disorder, and diabetes.
Mécanisme D'action
CMPD101 is a selective inhibitor of GSK-3β. It binds to the ATP-binding site of the enzyme and prevents its activity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, including modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression.
Biochemical and Physiological Effects:
Inhibition of GSK-3β by CMPD101 has been shown to have a number of biochemical and physiological effects. These include modulation of the Wnt signaling pathway, regulation of glycogen metabolism, and modulation of cell cycle progression. Additionally, CMPD101 has been shown to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CMPD101 is its selectivity for GSK-3β. This allows for more precise targeting of this enzyme and reduces the risk of off-target effects. Additionally, CMPD101 has been extensively studied in the literature, and its synthesis method is well-established.
One limitation of CMPD101 is its potential for toxicity. Inhibition of GSK-3β has been shown to have a number of effects on cellular processes, and further studies are needed to fully understand the potential side effects of this compound.
Orientations Futures
There are a number of future directions for research on CMPD101. One area of interest is in the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the potential therapeutic applications of CMPD101, particularly in the treatment of Alzheimer's disease and diabetes. Finally, studies are needed to fully understand the potential side effects of this compound and to develop strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of CMPD101 has been extensively studied in the literature. One common method of synthesis involves the reaction of 1-methylpyrazole-4-carboxylic acid with cyclohexylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with methyl iodide to yield CMPD101.
Applications De Recherche Scientifique
CMPD101 has been studied for its potential applications in a variety of scientific research areas. One area of interest is in the treatment of Alzheimer's disease. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of this enzyme has been shown to have neuroprotective effects. CMPD101 has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are underway to explore its potential as a therapeutic agent.
Another area of interest is in the treatment of diabetes. GSK-3β is involved in the regulation of glucose metabolism, and inhibition of this enzyme has been shown to improve insulin sensitivity. CMPD101 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and further studies are underway to explore its potential as a therapeutic agent.
Propriétés
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-15(10-6-4-3-5-7-10)9-12-11(13(17)18)8-16(2)14-12/h8,10H,3-7,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBELXEQQDPND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN(C)C2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

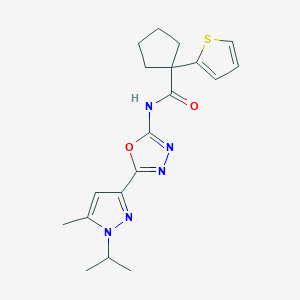

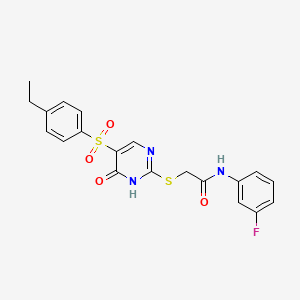

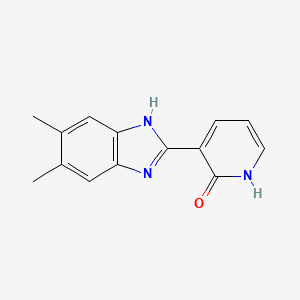
![3-(4-Chlorophenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2776220.png)
![3'-(3,4-Dimethylphenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2776224.png)
![4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2776226.png)

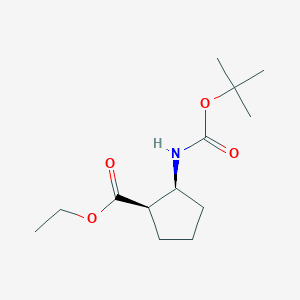
![(E)-4-(Dimethylamino)-N-[[3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl]methyl]but-2-enamide](/img/structure/B2776230.png)
